molecular formula C8H9BrO B2613341 2-(2-Bromoethyl)phenol CAS No. 57027-75-5

2-(2-Bromoethyl)phenol

Cat. No.: B2613341
CAS No.: 57027-75-5
M. Wt: 201.063
InChI Key: GZPRFUSTANBATG-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)phenol is an organic compound with the molecular formula C8H9BrO. It consists of a phenol group substituted with a bromoethyl group at the ortho position.

Mechanism of Action

Target of Action

It is known that bromophenols, a class of compounds to which 2-(2-bromoethyl)phenol belongs, are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . These compounds may interact with various biological targets due to their structural similarity to phenolic compounds, which are known to interact with a wide range of proteins and enzymes.

Mode of Action

Bromophenols, in general, are known to interact with their targets through their hydroxyl and bromine groups . The hydroxyl group can form hydrogen bonds with its targets, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction. These interactions can lead to changes in the conformation and activity of the target molecules.

Biochemical Pathways

They are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenolic compounds have fetched substantial focus as the ingestion of these bioactive moieties is correlated to lower the prevalence of chronic ailments .

Pharmacokinetics

The compound’s physical properties, such as its density (15±01 g/cm3), boiling point (2620±150 °C at 760 mmHg), and molecular weight (201061), may influence its pharmacokinetic behavior .

Result of Action

Bromophenols derived from brominated flame retardants (bfrs) in human environments are present in human blood and breast milk . This suggests that bromophenols, including this compound, can be absorbed into the body and may have biological effects.

Biochemical Analysis

Biochemical Properties

2-(2-Bromoethyl)phenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to modifications or damage .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions. Additionally, this compound can impact gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. This compound also affects cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of substrates. Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound can lead to oxidative stress and damage to cellular components, including DNA, proteins, and lipids. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with other biomolecules. The metabolism of this compound can also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, this compound can be transported into cells via organic anion transporters and can bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. Targeting signals and post-translational modifications can also play a role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Bromoethyl)phenol can be synthesized through several methods. One common approach involves the bromination of 2-ethylphenol using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.

    Oxidation: Chromic acid or potassium permanganate for oxidation reactions.

Major Products Formed:

    Nucleophilic Substitution: 2-(2-Hydroxyethyl)phenol.

    Electrophilic Aromatic Substitution: Nitro- or sulfonated derivatives of this compound.

    Oxidation: Quinones and related compounds.

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromoethyl)phenol is unique due to the presence of both the bromoethyl and phenol groups, which confer distinct reactivity and versatility in chemical reactions. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(2-bromoethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPRFUSTANBATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57027-75-5
Record name 2-(2-bromoethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-methoxyphenethyl bromide (1.07 g, 4.98 mmol) in 5 ml of CH2Cl2 was added BBr3 (9.5 ml, 1.0 M in CH2Cl2) at -78° C. and it was allowed to warm to rt over 1.5 h. The reaction mixture was poured into CH2Cl2 and was washed with brine, dried to afford 2-hydroxy phenethyl bromide (quantitative).
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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